

# Xanthine oxidoreductase-IN-4 supplier and availability

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Compound of Interest

Compound Name: Xanthine oxidoreductase-IN-4

Cat. No.: B15577052 Get Quote

### **Technical Guide: Xanthine Oxidoreductase-IN-4**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Xanthine oxidoreductase-IN-4**, a potent and orally active inhibitor of xanthine oxidoreductase (XOR). This document consolidates information on its suppliers, availability, and key technical data, and presents detailed experimental protocols for its evaluation.

## Introduction to Xanthine Oxidoreductase-IN-4

**Xanthine oxidoreductase-IN-4** is a small molecule inhibitor of xanthine oxidoreductase, the enzyme responsible for the final two steps of purine catabolism, converting hypoxanthine to xanthine and then to uric acid.[1] By inhibiting XOR, this compound effectively reduces the production of uric acid, making it a valuable tool for research in hyperuricemia and related conditions such as gout.[2]

## **Supplier and Availability Information**

**Xanthine oxidoreductase-IN-4** is available from several chemical suppliers catering to the research community. The following table summarizes the availability and key identifying information from prominent vendors.



Supplier	Catalog Number	Purity	Availability
MedChemExpress	HY-151974	>98%	Inquire
MedKoo Biosciences	124033	>98%	Inquire
Ambeed	A1198127	Inquire	Inquire

# **Physicochemical and In Vitro Activity Data**

The following table summarizes the key physicochemical properties and in vitro biological activity of **Xanthine oxidoreductase-IN-4**.

Parameter	Value	Reference
IUPAC Name	N-(4-ethoxyphenyl)-4-(1H- tetrazol-5-yl)benzamide	[3]
CAS Number	1026587-58-5	[3]
Molecular Formula	C16H15N5O2	[3]
Molecular Weight	309.33 g/mol	[3]
IC50 (XOR)	29.3 nM	[2]

## **In Vivo Efficacy**

A study in a potassium oxonate/hypoxanthine-induced acute hyperuricemia mouse model demonstrated the in vivo efficacy of **Xanthine oxidoreductase-IN-4**.[4]

Animal Model	Dosage	Administration	Result	Reference
Acute Hyperuricemia Mouse Model	5 mg/kg	Oral	Significantly reduced serum uric acid levels 4 hours after administration.	[4]



## **Experimental Protocols**

Detailed methodologies for key experiments involving **Xanthine oxidoreductase-IN-4** are provided below. These protocols are based on the methods described in the primary literature. [4][5][6]

## In Vitro Xanthine Oxidase Inhibitory Activity Assay

This assay determines the half-maximal inhibitory concentration ( $IC_{50}$ ) of a compound against xanthine oxidase.

#### Materials:

- Xanthine Oxidase (from bovine milk)
- Xanthine (substrate)
- Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)
- Test compound (Xanthine oxidoreductase-IN-4)
- Allopurinol (positive control)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Spectrophotometer

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of xanthine oxidase in potassium phosphate buffer (final assay concentration typically 0.01-0.1 units/mL).
  - Prepare a stock solution of xanthine in the same buffer (a typical final substrate concentration is 150 μM).[7]



Prepare stock solutions of Xanthine oxidoreductase-IN-4 and allopurinol in DMSO.
 Perform serial dilutions in potassium phosphate buffer to achieve a range of test concentrations. Ensure the final DMSO concentration in the assay is below 1% to avoid affecting enzyme activity.[8]

#### Assay Setup:

- In a 96-well plate, add the test inhibitor solution at various concentrations. For the control wells, add buffer with the same percentage of DMSO.
- Add the xanthine oxidase solution to all wells except the blank.
- Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.[8]
- · Reaction Initiation and Measurement:
  - Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.
  - Immediately begin monitoring the increase in absorbance at 290 nm or 295 nm, which corresponds to the formation of uric acid.[7][8]
  - Record the absorbance at regular intervals for a period of 3-30 minutes.

#### Data Analysis:

- Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.
- Determine the percentage of inhibition for each concentration of the test compound.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.[8]

# In Vivo Hypouricemic Activity in a Potassium Oxonate-Induced Hyperuricemia Model



This protocol describes the induction of hyperuricemia in rodents and the evaluation of the hypouricemic effects of a test compound.

#### Materials:

- Male Kunming mice or Wistar rats
- Potassium oxonate (uricase inhibitor)
- Hypoxanthine (or a high-purine diet)
- Test compound (Xanthine oxidoreductase-IN-4)
- Allopurinol (positive control)
- Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
- Blood collection supplies
- · Serum uric acid assay kit

#### Procedure:

- Animal Acclimatization:
  - Acclimate the animals to the laboratory conditions for at least one week before the experiment. Provide standard chow and water ad libitum.
- Induction of Hyperuricemia:
  - Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally to inhibit uricase activity.[3][9][10]
  - Administer hypoxanthine (e.g., 300 mg/kg) orally to provide the substrate for uric acid production. Alternatively, a high-purine diet can be used for a more chronic model.
- Drug Administration:



- Divide the animals into groups: Normal Control, Model Control (hyperuricemic), Positive
   Control (Allopurinol), and Test Groups (different doses of Xanthine oxidoreductase-IN-4).
- Administer the test compound or vehicle orally one hour after the induction of hyperuricemia.

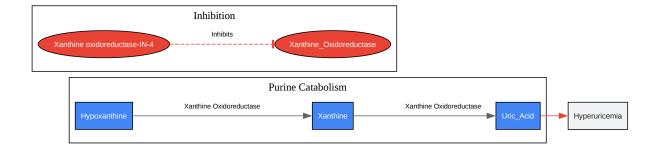
#### Sample Collection:

- Collect blood samples from the retro-orbital sinus or tail vein at specified time points (e.g.,
   2, 4, 6, and 8 hours) after drug administration.
- Allow the blood to clot and then centrifuge to separate the serum.
- Biochemical Analysis:
  - Measure the serum uric acid concentration using a commercial assay kit according to the manufacturer's instructions.
- Data Analysis:
  - Compare the serum uric acid levels between the different treatment groups and the model control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

# Signaling Pathways and Experimental Workflows

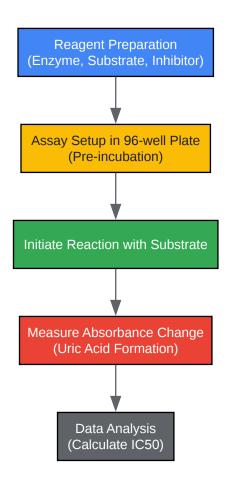
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of **Xanthine oxidoreductase-IN-4**.





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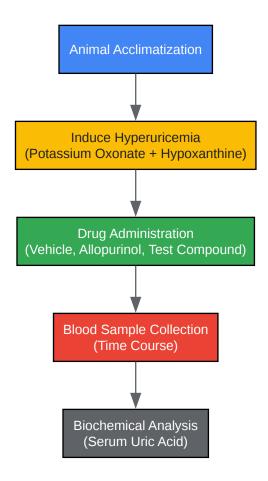
Caption: Purine catabolism and the inhibitory action of Xanthine oxidoreductase-IN-4.



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Caption: Experimental workflow for the in vitro xanthine oxidase inhibitory assay.



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Caption: Experimental workflow for the in vivo hypouricemia model.

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